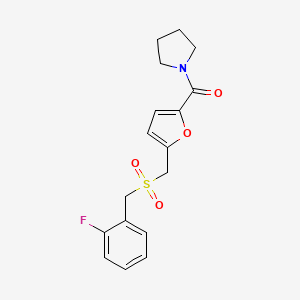

(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone

Description

The compound (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is a structurally complex small molecule featuring a furan ring linked to a sulfonylmethyl group substituted with a 2-fluorobenzyl moiety and a pyrrolidinyl methanone group. The furan ring contributes to π-π interactions, while the sulfonyl group enhances solubility and hydrogen-bonding capacity. The 2-fluorobenzyl substituent may improve metabolic stability and lipophilicity, a common strategy in drug design to optimize bioavailability .

Properties

IUPAC Name |

[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLASFCOYIMHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidinyl moiety. Common reagents and conditions might include:

Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or related compounds.

Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and appropriate bases.

Attachment of the pyrrolidinyl moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring and the sulfonyl group can be targets for oxidation reactions.

Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.

Substitution: The fluorobenzyl and pyrrolidinyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, nucleophiles, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key analogues include methanone derivatives such as 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) (). These compounds share a methanone core but differ in heterocyclic substituents and functional groups:

Key Differences and Implications

- Heterocyclic Core : The target compound’s furan ring may confer distinct electronic and steric properties compared to the thiophene in 7a/7b. Furan’s lower aromaticity could reduce metabolic oxidation but increase reactivity toward electrophiles.

- The 2-fluorobenzyl group likely improves blood-brain barrier penetration compared to non-fluorinated analogues.

Research Findings and Hypothetical Properties

Physicochemical Properties

- Solubility: The sulfonyl group may increase aqueous solubility compared to 7a/7b, which rely on polar cyano/ester groups.

- Lipophilicity : The 2-fluorobenzyl group likely elevates logP values, enhancing membrane permeability.

Methodological Considerations

Crystallographic analysis using programs like SHELX () could resolve the target compound’s 3D structure, aiding in understanding binding modes. SHELX’s robustness in small-molecule refinement makes it suitable for characterizing such derivatives .

Biological Activity

The compound (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, often referred to by its chemical structure, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.43 g/mol. The structure features a furan ring, a pyrrolidine moiety, and a sulfonyl group, which are crucial for its biological interactions.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. The preparation process includes the formation of the furan and pyrrolidine components followed by the introduction of the sulfonyl and methanone groups. An example synthesis route includes:

- Formation of Furan Derivative : Reacting appropriate aldehydes with 1,3-dicarbonyl compounds.

- Pyrrolidine Formation : Utilizing cyclization reactions involving amino acids or similar precursors.

- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides in the presence of bases.

- Final Assembly : Combining all components through condensation reactions to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Compound A | 20 | 40 |

| Compound B | 30 | 50 |

| Target Compound | 25 | 45 |

This table summarizes minimum inhibitory concentrations (MIC) indicating that the target compound may possess comparable efficacy to established antibiotics.

Antioxidant Properties

The antioxidant capacity of compounds related to this structure has been evaluated through various assays. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related diseases.

The proposed mechanisms for the biological activity include:

- Inhibition of Enzymatic Pathways : Compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Disruption of Membrane Integrity : Interaction with bacterial membranes leading to increased permeability and cell lysis.

Case Studies

Several case studies have documented the biological effects of compounds structurally related to this compound:

-

Study on Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against multi-drug resistant strains, suggesting potential for development as new antibiotics.

"Compounds showed promising activity against MRSA strains with MIC values significantly lower than traditional antibiotics" .

- Antioxidant Activity Assessment : Another research highlighted the antioxidant properties measured via DPPH and ABTS assays, showing that certain derivatives effectively reduced oxidative stress markers in vitro.

- Neuroprotective Effects : Some derivatives were tested for neuroprotective activity in models of neurodegeneration, indicating potential therapeutic applications in treating conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.